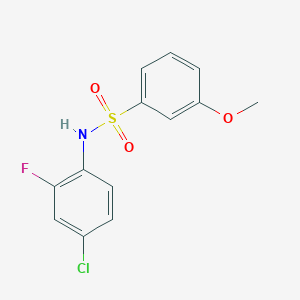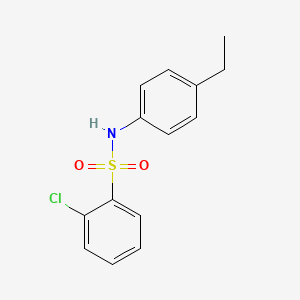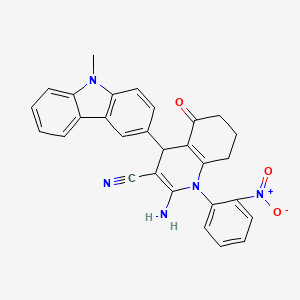![molecular formula C11H15ClF2N4O3S B10964432 5-[chloro(difluoro)methyl]-3-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10964432.png)
5-[chloro(difluoro)methyl]-3-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is 5-[chloro(difluoro)methyl]-3-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol .
- It belongs to the class of pyrazole derivatives, which are structurally diverse and exhibit various biological activities.
- The compound’s molecular formula is C10H14ClF2N3O3S .
- It contains functional groups like chloro, difluoromethyl, methyl, and sulfonyl, which contribute to its reactivity and properties.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the introduction of the various substituents (chloro, difluoromethyl, and sulfonyl) onto a pyrazole scaffold.
- Industrial production methods likely involve efficient and scalable processes to achieve high yields.
Chemical Reactions Analysis
- Reactivity : The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Chlorination : Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide) for introducing the chloro group.
- Difluoromethylation : Difluoromethylating agents (e.g., difluoromethyltriphenylphosphonium bromide) for the difluoromethyl group.
- Sulfonylation : Sulfonating agents (e.g., sulfonyl chlorides) for the sulfonyl group.
- Major Products : The final compound itself is the major product.
Scientific Research Applications
- Chemistry : This compound’s unique structure makes it interesting for synthetic chemists exploring new reactions or designing functional materials.
- Biology and Medicine : Investigate its potential as a drug candidate due to its diverse functional groups. It might interact with enzymes, receptors, or other biological targets.
- Industry : Could be used as a building block for agrochemicals, pharmaceuticals, or materials.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is scarce. We’d need further research to understand how it affects biological systems.
Comparison with Similar Compounds
- Similar Compounds :
- Uniqueness : The combination of chloro, difluoromethyl, and sulfonyl groups sets our compound apart.
Properties
Molecular Formula |
C11H15ClF2N4O3S |
|---|---|
Molecular Weight |
356.78 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]-5-methyl-2-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-4H-pyrazol-3-ol |
InChI |
InChI=1S/C11H15ClF2N4O3S/c1-6-5-10(19,11(12,13)14)18(15-6)22(20,21)9-7(2)16-17(4)8(9)3/h19H,5H2,1-4H3 |
InChI Key |
OIXMGWNMFORUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)Cl)O)S(=O)(=O)C2=C(N(N=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964354.png)

![2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10964363.png)


![2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10964397.png)
![1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea](/img/structure/B10964398.png)
![7-(3-furyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10964401.png)

![Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10964406.png)

![3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10964412.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B10964418.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964429.png)
